3-Bromo-6-methyl-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCNMIDTGUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646355 | |
| Record name | 3-Bromo-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-95-6 | |
| Record name | 3-Bromo-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Methyl 1h Indazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering unparalleled insight into the chemical environment of individual atoms within a molecule. For a substituted indazole like 3-Bromo-6-methyl-1H-indazol-4-amine, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are essential for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the indazole core. The electron-withdrawing bromine atom and the indazole's heterocyclic nature will generally shift protons downfield, while the electron-donating amine (-NH₂) and methyl (-CH₃) groups will cause upfield shifts.
The aromatic region would feature two signals for the protons at the C5 and C7 positions. The proton at C7 is adjacent to the bromine at C6 and would likely appear as a doublet. The proton at C5 is situated between the amino and methyl groups and would also likely appear as a doublet. The broad signal of the N-H proton of the indazole ring is typically observed at a significant downfield shift. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and the methyl group (-CH₃) protons would present as a sharp singlet in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 6.5 - 6.8 | d | ~8.0 |
| H-7 | 7.0 - 7.3 | d | ~8.0 |
| NH (Indazole) | 12.0 - 13.0 | br s | - |
| CH₃ | 2.2 - 2.5 | s | - |
Note: Predicted values are based on analogous structures and substituent effects. Solvent is assumed to be DMSO-d₆.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift being highly sensitive to its electronic environment. In this compound, eight distinct signals are expected. The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. The carbons of the benzene (B151609) portion of the indazole ring (C-4, C-5, C-6, C-7, C-3a, C-7a) will have their shifts determined by the combined effects of the fused pyrazole (B372694) ring and the various substituents. For instance, the carbon bearing the amino group (C-4) would be shifted upfield compared to an unsubstituted carbon. The methyl carbon will appear at a characteristic upfield chemical shift.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~115 - 125 |
| C-3a | ~120 - 125 |
| C-4 | ~140 - 145 |
| C-5 | ~110 - 115 |
| C-6 | ~125 - 130 |
| C-7 | ~118 - 122 |
| C-7a | ~145 - 150 |
Note: Predicted values are based on analogous structures and substituent effects. Solvent is assumed to be DMSO-d₆.
While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete structural puzzle and confirming assignments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A cross-peak between the signals for H-5 and H-7 would definitively establish their connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the signals for the C5/H5, C7/H7, and CH₃/H(CH₃) pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would be critical to confirm the substitution pattern. For example, correlations from the methyl protons (H-C6) to the C-5, C-6, and C-7 carbons would confirm the position of the methyl group at C-6. Correlations from the H-5 proton to C-3a, C-4, and C-7 would help place the substituents correctly.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. It can be particularly useful in distinguishing between isomers and confirming the regiochemistry. Furthermore, indazoles can exist in tautomeric forms (1H and 2H). While the 1H-tautomer is generally more stable, 2D NMR techniques, particularly HMBC and NOESY, are instrumental in studying the potential for tautomeric equilibrium by observing correlations that would only be possible in one tautomer versus the other. researchgate.netacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
In a typical mass spectrum, this compound would produce a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the determination of its elemental formula (C₈H₉BrN₃⁺) with high confidence.
The fragmentation of the molecular ion upon ionization provides further structural information. Common fragmentation pathways for related bromo-heterocyclic compounds include:
Loss of a bromine radical (Br•): This is often a favorable fragmentation due to the relative weakness of the C-Br bond, leading to a significant fragment ion at [M-Br]⁺. docbrown.info
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in an [M-CH₃]⁺ ion.
Ring Fragmentation: Cleavage of the pyrazole ring could lead to the loss of small neutral molecules like HCN.
Predicted HRMS Fragmentation Data
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₈H₉⁷⁹BrN₃]⁺ | 226.0031 | Protonated Molecular Ion ([M+H]⁺ with ⁷⁹Br) |
| [C₈H₉⁸¹BrN₃]⁺ | 227.0010 | Protonated Molecular Ion ([M+H]⁺ with ⁸¹Br) |
| [C₈H₈N₃]⁺ | 146.0767 | Fragment from loss of Br• |
A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. csbsju.edu Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") of roughly 1:1 intensity, separated by two mass-to-charge units (m/z). nih.gov
For this compound, the molecular ion region will exhibit two prominent peaks:
One corresponding to the molecule containing the ⁷⁹Br isotope ([M]⁺).
One corresponding to the molecule containing the ⁸¹Br isotope ([M+2]⁺).
The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule and its fragments. csbsju.edunih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, the IR spectrum provides valuable information about its key structural features.
In a typical IR analysis of an amino-substituted indazole, several characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine (NH₂) group at the 4-position are typically observed as two distinct bands in the region of 3400-3200 cm⁻¹. The N-H stretching of the indazole ring itself is also expected in this region, often as a broader band.
The aromatic C-H stretching vibrations of the benzene ring of the indazole core usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1620-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine are typically found in the 1350-1250 cm⁻¹ range. The presence of the methyl group at the 6-position would be indicated by C-H stretching and bending vibrations, with the asymmetric and symmetric stretching appearing around 2960 and 2870 cm⁻¹, respectively, and bending vibrations around 1450 and 1375 cm⁻¹. Finally, the C-Br stretching vibration is expected at lower frequencies, typically in the range of 680-515 cm⁻¹.
Table 1: Representative Infrared (IR) Spectroscopy Data for a Substituted Bromo-Indazole Derivative
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 |
| N-H Stretch (Indazole) | ~3100 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2865 |
| C=N Stretch (Indazole) | ~1625 |
| Aromatic C=C Bend | ~1510 |
| C-N Stretch | 1350 - 1250 |
| C-Br Stretch | 680 - 515 |
Note: This table represents typical absorption ranges and data from related compounds, as specific experimental data for this compound was not found in the reviewed literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a polysubstituted indazole like this compound, X-ray crystallography would be instrumental in unambiguously confirming the substitution pattern on the indazole ring, which can sometimes be challenging to assign solely based on spectroscopic methods like NMR.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, which reveals the positions of the atoms in the crystal lattice. Key parameters obtained from an X-ray crystal structure analysis include the crystal system, space group, and unit cell dimensions.
While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other substituted indazoles have demonstrated the utility of this technique. For example, the molecular structure of indazol-2-yl-acetic acid has been determined by X-ray diffraction, revealing a supramolecular architecture involving intermolecular hydrogen bonds. nih.gov Similarly, the crystal structure of other heterocyclic compounds, such as substituted triazolo-pyridazino-indoles, has been elucidated, providing valuable insights into their solid-state conformation and intermolecular interactions. mdpi.com
Should a single crystal of this compound be obtained, the expected crystallographic data would provide a wealth of structural information.
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1034.5 |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an example of the type of data obtained from an X-ray crystallography experiment. Specific experimental data for this compound is not available in the public domain.
Chromatographic Purity Assessment (e.g., HPLC) in Research Contexts
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used to separate, identify, and quantify the components of a mixture. In a research context, HPLC is crucial for assessing the purity of synthesized compounds like this compound. Ensuring high purity is essential for obtaining reliable data in subsequent biological or chemical studies.
A typical HPLC method for a heterocyclic compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance.
For this compound, a suitable HPLC method would be developed to separate it from any starting materials, by-products, or isomers. The purity of the compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total peak area. A purity level of >95% is generally considered acceptable for most research applications. nih.gov
While a specific HPLC method for this compound is not detailed in the available literature, a general method for the analysis of related benzimidazole (B57391) derivatives can be adapted. ptfarm.pl
Table 3: General HPLC Parameters for the Purity Assessment of Indazole Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with or without a buffer like phosphate (B84403) or formate) |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
Note: This table provides a general set of HPLC conditions that would likely be a good starting point for the analysis of this compound. Method optimization would be required to achieve the best separation and peak shape.
Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Methyl 1h Indazol 4 Amine
Reactions at the Bromine Atom
The bromine atom at the C3 position of the indazole ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily centered around its ability to act as a leaving group in substitution reactions or as a coupling partner in transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for 3-Bromo-6-methyl-1H-indazol-4-amine. In general, SNAr reactions on aryl halides require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.comyoutube.com The indazole ring itself is electron-rich, which generally disfavors this type of reaction.
However, under forcing conditions with potent nucleophiles, substitution of the bromine atom can be anticipated. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com Expected nucleophiles that could displace the bromine include amines, alkoxides, and thiols. The presence of the amino group at C4 and the methyl group at C6 will electronically influence the reaction's feasibility.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product | General Conditions |
|---|---|---|
| R-O⁻ (Alkoxide) | 3-Alkoxy-6-methyl-1H-indazol-4-amine | Polar aprotic solvent (e.g., DMF, DMSO), heat |
| R-S⁻ (Thiolate) | 3-(Alkylthio)-6-methyl-1H-indazol-4-amine | Polar aprotic solvent, base |
This table is predictive and based on general principles of SNAr reactions.
The bromine atom on the indazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromoindazole with an organoboron reagent, such as a boronic acid or boronate ester. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid. organic-chemistry.org This method is highly versatile for synthesizing 3-aryl or 3-vinyl indazoles. While direct examples for this compound are scarce, studies on similar bromoindazoles demonstrate the feasibility of this transformation. For instance, the Suzuki-Miyaura reaction has been successfully performed on 7-bromo-4-sulfonamido-1H-indazoles, highlighting the compatibility of the indazole core in such couplings. rsc.org
Sonogashira Coupling: The Sonogashira reaction couples the bromoindazole with a terminal alkyne to form a 3-alkynyl-indazole derivative. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and is carried out in the presence of a base, often an amine, which can also serve as the solvent. wikipedia.org The mild reaction conditions make it a powerful tool for introducing alkynyl moieties, which are valuable precursors for further synthetic manipulations. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the bromoindazole with an amine. wikipedia.orgorganic-chemistry.org It is a premier method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org Using this reaction, the bromine at C3 could be replaced by a wide range of primary or secondary amines, amides, or carbamates. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base like sodium tert-butoxide. chemspider.com
Table 2: Examples of Transition Metal-Catalyzed Reactions on Analogous Bromo-Heterocycles
| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazole | 70% | rsc.org |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine (e.g., Et₃N) | Aryl-Alkyne | General | wikipedia.orgorganic-chemistry.org |
Reactions at the Amine Moiety
The primary amine at the C4 position is a nucleophilic center and can undergo a variety of classical amine reactions.
The 4-amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, treatment with acetyl chloride would yield N-(3-bromo-6-methyl-1H-indazol-4-yl)acetamide. This transformation is often used to protect the amine or to introduce new functional groups.
Alkylation of the 4-amino group is also possible, though it can be more challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
The primary aromatic amine at C4 can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures. acs.org Heterocyclic diazonium salts are often highly reactive intermediates. acs.org
Once formed, the diazonium group can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This two-step sequence allows for the introduction of a broad range of substituents at the C4 position, dramatically increasing the synthetic utility of the parent amine.
Table 3: Potential Transformations via Diazotization
| Reagent | Resulting Functional Group at C4 | Reaction Name |
|---|---|---|
| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |
| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |
| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |
| H₂O / H⁺, heat | Hydroxyl (-OH) | Hydrolysis |
| HBF₄ or KI | Fluoro (-F) or Iodo (-I) | Schiemann / Iodination |
This table is predictive and based on established diazotization chemistry.
Reactivity of the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, and the N-H proton is acidic and can be removed by a base. The resulting indazolide anion is nucleophilic and can react with electrophiles, primarily leading to N-alkylation or N-acylation.
A key aspect of indazole chemistry is the potential for substitution at either the N1 or N2 position, leading to isomeric products. The regiochemical outcome is often influenced by the reaction conditions, the nature of the electrophile, and the substitution pattern on the indazole ring. Generally, N1 substitution is thermodynamically favored. nih.gov
For instance, the alkylation of 6-Bromo-1H-indazol-4-amine with methyl iodide in the presence of sodium hydride proceeds via deprotonation of the indazole N-H followed by nucleophilic attack on the methyl iodide, yielding the N1-methylated product. A similar reactivity is expected for this compound. The reaction of indazoles with formaldehyde (B43269) has also been shown to produce N1-substituted products. nih.gov
Table 4: Example of N-Alkylation on an Analogous Indazole
| Substrate | Reagent | Base | Solvent | Product | Yield | Ref |
|---|
Regioselective N-Alkylation and N-Acylation
The presence of two nitrogen atoms in the indazole ring (N1 and N2) raises the question of regioselectivity during N-alkylation and N-acylation reactions. The outcome of these reactions is influenced by a combination of electronic effects of the substituents, steric hindrance, and the specific reaction conditions employed, such as the nature of the base, solvent, and the electrophile.
N-Alkylation:
The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Generally, the N1-alkylated product is thermodynamically more stable, while the N2-alkylated product is often kinetically favored. beilstein-journals.org The regioselectivity is significantly impacted by the substituents on the indazole ring.
For this compound, the electron-withdrawing nature of the bromine atom at the C3 position is expected to influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Studies on related 3-substituted indazoles have shown that the choice of base and solvent system is crucial in directing the alkylation to either the N1 or N2 position. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation for many substituted indazoles. beilstein-journals.orgnih.govd-nb.info Conversely, conditions employing bases like cesium carbonate in dimethylformamide (DMF) can sometimes favor N2-alkylation, depending on the other substituents present. d-nb.info
The amino group at the C4 position, being an electron-donating group, will increase the electron density in the benzene (B151609) portion of the indazole ring. This can indirectly influence the electronic properties of the pyrazole (B372694) ring and thus the N1/N2 selectivity. The methyl group at C6, also an electron-donating group, further contributes to this effect. In the case of 3-bromo-substituted indazoles, a high degree of N1 regioselectivity has been observed under specific conditions. beilstein-journals.org
| Reagent/Conditions | Expected Major Product | Rationale |
| Alkyl halide, NaH, THF | N1-alkylated | Favors thermodynamic product, steric hindrance at N2 by C3-bromo group. beilstein-journals.orgnih.gov |
| Alkyl halide, K2CO3, DMF | Mixture of N1 and N2 | Less selective conditions, competition between kinetic and thermodynamic control. beilstein-journals.org |
N-Acylation:
N-acylation of indazoles is also subject to regioselectivity. Generally, N-acylation is considered to be more regioselective towards the N1 position. This preference is often attributed to the thermodynamic stability of the N1-acylindazole. nih.gov It has been suggested that even if initial acylation occurs at the N2 position, a subsequent isomerization to the more stable N1-acyl derivative can take place. beilstein-journals.orgnih.gov An electrochemical method for selective N1-acylation of indazoles has also been developed, involving the reduction of the indazole to its anion followed by reaction with an acid anhydride. researchgate.net
For this compound, acylation is expected to predominantly yield the N1-acylated product. The amino group at C4 could potentially undergo acylation as well, and chemoselectivity would depend on the reaction conditions and the acylating agent used. Protection of the amino group might be necessary for selective N-acylation of the indazole ring.
| Reagent/Conditions | Expected Major Product | Rationale |
| Acyl chloride, Pyridine | N1-acylated | Thermodynamic control favoring the more stable N1 isomer. nih.gov |
| Acid anhydride, Electrochemical reduction | N1-acylated | Selective formation of the indazole anion at N1. researchgate.net |
Tautomeric Equilibria and their Influence on Reactivity
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the tautomeric equilibrium is a critical factor that influences the chemical reactivity of the indazole ring, including its N-alkylation and N-acylation behavior.
For the majority of substituted indazoles, the 1H-tautomer is the more stable and predominant form in various phases, including the gas phase, in solution, and in the solid state. nih.gov This stability is often attributed to its benzenoid character, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. nih.gov Theoretical studies on a range of indazole derivatives have generally supported the greater stability of the 1H-tautomer, although exceptions exist where the 2H-tautomer can be more stable depending on the substitution pattern. mdpi.com
In the case of this compound, the 1H-tautomer is expected to be the most stable form. The presence of the amino group at C4 and the methyl group at C6, both being electron-donating, would further stabilize the benzenoid structure of the 1H-tautomer. The reactivity of the molecule, particularly in reactions involving the pyrazole ring nitrogens, will be primarily dictated by the properties of this major tautomer. The N-H proton of the 1H-tautomer is acidic and can be removed by a base to generate the corresponding indazolide anion, which is a key intermediate in N-alkylation and N-acylation reactions. The relative nucleophilicity of the N1 and N2 positions in this anion will then determine the regiochemical outcome of these reactions.
Oxidation and Reduction Processes of the Indazole Ring System
The indazole ring system can participate in both oxidation and reduction reactions, although the specific reactivity of this compound in these processes is not extensively documented. The outcome of such reactions would be influenced by the nature of the oxidizing or reducing agents and the presence of the bromo, methyl, and amino substituents.
Oxidation:
The indazole ring is generally stable to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the ring system. In some cases, oxidation can lead to the formation of N-oxides. A recent study has shown that 2H-indazoles can undergo an oxidative ring-opening reaction via C-N bond cleavage under metal-free conditions, leading to the formation of ortho-N-acylsulfonamidated azobenzenes. tandfonline.com While this reaction was demonstrated on 2H-indazoles, it highlights a potential transformation pathway for the indazole core under specific oxidative conditions. For this compound, the amino group at the C4 position is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or even polymerization, depending on the oxidant used.
Reduction:
The reduction of substituted indazoles is a more commonly employed transformation, particularly for the reduction of nitro groups to amino groups. The synthesis of aminoindazoles often proceeds through the reduction of a corresponding nitroindazole precursor. researchgate.net Common reagents for this transformation include tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation. tandfonline.com For instance, the reduction of 4-nitroindazoles with anhydrous SnCl2 in alcohol has been reported to yield the corresponding 4-aminoindazoles. tandfonline.com This methodology is directly relevant to the potential synthesis of this compound from a nitro-precursor.
The bromo substituent at the C3 position can also be susceptible to reduction under certain conditions, such as catalytic hydrogenation with palladium on carbon, which could lead to the corresponding debrominated indazole. The choice of reducing agent and reaction conditions would be critical to achieve selective reduction of one functional group in the presence of others.
| Reaction Type | Reagents and Conditions | Potential Products | Notes |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Ring cleavage products | Indazole ring is generally stable to mild oxidation. |
| Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxides | |
| Reduction of a precursor nitro group | SnCl2, Ethanol | This compound | tandfonline.com |
| Reduction (Debromination) | H2, Pd/C | 6-Methyl-1H-indazol-4-amine |
Acid-Base Properties and Protonation States of the Indazole Moiety
The indazole ring system possesses both acidic and basic properties. The N-H proton of the pyrazole ring is weakly acidic, while the pyridine-like nitrogen atom (N2) is basic and can be protonated. The acid-base properties of this compound are modulated by its substituents.
Acidity:
The acidity of the N-H proton in indazoles is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups generally increase the acidity (lower pKa), while electron-donating groups decrease it. For the parent 1H-indazole, the pKa for the deprotonation of the N-H proton is approximately 13.86. chemrxiv.org In this compound, the electron-withdrawing bromo group at C3 would be expected to increase the acidity of the N1-H proton compared to the unsubstituted indazole. Conversely, the electron-donating methyl group at C6 and the amino group at C4 would tend to decrease the acidity. The net effect would be a combination of these opposing influences.
Basicity:
The basicity of indazoles is attributed to the lone pair of electrons on the N2 atom. Protonation occurs at this site to form an indazolium cation. The pKa for the protonation of the parent 1H-indazole is about 1.04. chemrxiv.org Electron-donating groups on the ring increase the basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.
In this compound, the electron-donating amino group at C4 and the methyl group at C6 will increase the electron density in the ring system, thereby increasing the basicity of the N2 atom. The electron-withdrawing bromo group at C3 will have the opposite effect, decreasing the basicity. Additionally, the amino group at C4 is itself a basic center and can be protonated. The relative basicity of the N2 atom and the C4-amino group will depend on the specific electronic environment. In acidic solutions, it is likely that both the N2 atom and the amino group can exist in their protonated forms. A study on the reaction of nitro-indazoles with formaldehyde in acidic solution discussed the protonation of the indazole ring. nih.gov
| Property | Influencing Factors | Expected Trend for this compound |
| Acidity (N1-H) | - C3-Bromo (electron-withdrawing) - C4-Amino (electron-donating) - C6-Methyl (electron-donating) | The net effect is complex; likely to be comparable to or slightly more acidic than unsubstituted indazole. |
| Basicity (N2) | - C3-Bromo (electron-withdrawing) - C4-Amino (electron-donating) - C6-Methyl (electron-donating) | Increased basicity compared to unsubstituted indazole due to the dominant effect of the amino and methyl groups. |
| Basicity (C4-NH2) | The amino group is a basic center. | Will be protonated in sufficiently acidic media. |
Investigative Applications of the 3 Bromo 6 Methyl 1h Indazol 4 Amine Scaffold in Chemical Biology Research
Exploration as a Scaffold for Enzyme Inhibitor Design and Research
The indazole core, particularly the 1H-indazole-3-amine moiety, is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov The 3-bromo-6-methyl-1H-indazol-4-amine structure provides a versatile platform for medicinal chemists to synthesize libraries of compounds for screening against various enzyme targets.
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of several protein kinases implicated in cancer and other diseases.
Bcr-Abl: Chronic Myeloid Leukemia (CML) is driven by the Bcr-Abl fusion protein. nih.gov While initial inhibitors like imatinib (B729) have been successful, resistance, often due to mutations like the T315I "gatekeeper" mutation, remains a challenge. nih.gov Researchers have utilized the 3-aminoindazole scaffold to develop potent pan-Bcr-Abl inhibitors. For instance, a diarylamide 3-aminoindazole derivative, AKE-72, demonstrated high potency against both wild-type Bcr-Abl and the T315I mutant, with IC₅₀ values of <0.5 nM and 9 nM, respectively. nih.gov
VEGFR2: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) being a key mediator. nih.govnih.gov Many VEGFR2 inhibitors have been developed, but some are multi-targeted, leading to off-target side effects. nih.gov The indazole scaffold has been employed to create highly selective VEGFR2 inhibitors. One such inhibitor, CHMFL-VEGFR2-002, showed high selectivity for VEGFR2 over other kinases like VEGFR1/3, RET, and c-KIT. nih.gov Another study reported a derivative with an IC₅₀ of 3.62 µM against VEGFR2, which was more potent than the reference drug sorafenib. nih.gov
TTK: The mitotic kinase TTK (also known as Mps1) is a crucial component of the spindle assembly checkpoint and is a target for cancer therapy. nih.gov A series of inhibitors based on an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide and carboxamide core were developed. One of the most potent compounds from this series, CFI-400936, exhibited an IC₅₀ of 3.6 nM against TTK. nih.gov
PLK4: Polo-like kinase 4 (PLK4) is another key regulator of the cell cycle, and its inhibitors are being investigated as anticancer agents. The indazole core is a common feature in many PLK4 inhibitors. nih.gov Axitinib, a VEGFR inhibitor, also shows inhibitory activity against PLK4 with an IC₅₀ of 6.5 nM. nih.gov More targeted efforts have led to the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, with compound K22 showing exceptional potency against PLK4 with an IC₅₀ of 0.1 nM. nih.gov
Table 1: Kinase Inhibition Data for this compound Derivatives
| Kinase Target | Derivative | IC₅₀ | Reference |
|---|---|---|---|
| Bcr-Abl (Wild-Type) | AKE-72 | <0.5 nM | nih.gov |
| Bcr-Abl (T315I Mutant) | AKE-72 | 9 nM | nih.gov |
| VEGFR2 | CHMFL-VEGFR2-002 | 150 nM (Cell-based) | nih.gov |
| VEGFR2 | Pyridine-nitrile derivative | 3.62 µM | nih.gov |
| TTK | CFI-400936 | 3.6 nM | nih.gov |
| PLK4 | Axitinib | 6.5 nM | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that has gained attention as a target in cancer immunotherapy. nih.gov Overexpression of IDO1 in tumor cells helps them evade the immune system. nih.gov While the direct use of this compound as an IDO1 inhibitor is not extensively documented in the provided search results, the broader class of indazole derivatives is being explored for this purpose. For instance, a series of novel 1,2,3-triazole derivatives were designed as IDO1 inhibitors, with some compounds showing significant activity. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing novel IDO1 inhibitors.
The versatility of the this compound scaffold extends to other enzyme targets.
Alkaline Phosphatase: A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against alkaline phosphatase. One derivative, 5d, was identified as a competitive inhibitor with an IC₅₀ of 1.469 µM. mdpi.com
Trypanothione (B104310) Reductase: In the search for new treatments for leishmaniasis, derivatives of 3-chloro-6-nitro-1H-indazole were synthesized and tested against the trypanothione reductase enzyme of Leishmania. One of the synthesized compounds showed promising inhibitory activity against Leishmania major. nih.gov
Ligand-Receptor Binding Studies
The this compound scaffold has also been utilized in the development of ligands for various receptors, particularly those in the central nervous system.
Selective serotonin (B10506) 5-HT3 receptor antagonists are a class of drugs used to manage nausea and vomiting. nih.gov The this compound scaffold has been investigated for its potential to yield potent and selective 5-HT3 receptor ligands. While specific binding data for direct derivatives of this compound were not found in the search results, a study on piperazinyl-substituted thienopyrimidine derivatives identified compounds with high affinity for the 5-HT3 receptor. nih.gov The most potent compound in that series exhibited a Kᵢ of 33 nM and acted as a noncompetitive antagonist. nih.gov This highlights the potential of using related heterocyclic scaffolds for targeting the 5-HT3 receptor.
The application of the this compound scaffold extends to other receptor systems, though detailed binding studies are less prevalent in the provided search results. The structural features of this scaffold make it an attractive candidate for exploring interactions with a wide range of G-protein coupled receptors (GPCRs) and ion channels. Further research in this area could uncover novel ligands with therapeutic potential for various neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Derivation for Substituent Effects on Biological Interactions
The biological profile of this compound is determined by the interplay of its three key substituents: the bromine atom at the C3 position, the methyl group at the C6 position, and the amino group at the C4 position, all anchored to the indazole scaffold.
The presence of a bromine atom at the C3 position of the indazole ring is a critical feature that can significantly modulate the binding affinity and biological effects of the molecule. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on a biological target, such as a protein or nucleic acid. This can enhance the binding affinity and specificity of the compound for its target.
While specific binding affinity data for this compound is not extensively documented in publicly available research, the known importance of C3-halogenation in other indazole-based bioactive molecules suggests that the bromine atom in this compound likely plays a crucial role in its interaction with biological targets. chim.itresearchgate.net
Substituents on the benzene (B151609) portion of the indazole ring, such as the methyl group at the C6 position, are crucial for modulating the molecule's interaction with the biological target and for fine-tuning its pharmacokinetic properties. The C6 position is often involved in interactions within the hydrophobic pockets of protein binding sites.
The methyl group, being a small, lipophilic substituent, can enhance binding affinity through van der Waals interactions and by displacing water molecules from a hydrophobic binding pocket, which is an entropically favorable process. The position of this methyl group is critical; for example, in some kinase inhibitors, substituents at the C6 position have been shown to be crucial for inhibitory activity. nih.gov The presence of a hydrophobic group at the C6 position of the indazole has been noted in several reports on anti-cancer agents. nih.gov
The following table provides examples of biologically active indazole derivatives where substitution at or near the C6 position is important for activity.
| Compound | Target/Activity | Significance of C6/Related Position Substitution | Reference |
|---|---|---|---|
| Pazopanib | Tyrosine Kinase Inhibitor | Features a dimethyl-substituted phenyl group linked to the indazole, where steric and electronic factors of the substituents are key for activity. | nih.gov |
| Merestinib | c-Met Inhibitor | The substitution pattern on the indazole ring, including the C6 position, influences selectivity and potency. | nih.gov |
| Linifanib (ABT-869) | Tyrosine Kinase Inhibitor | The 3-aminoindazole core is key, and substitutions on the benzo ring modulate activity. | nih.gov |
The amino group at the C4 position of the indazole ring introduces a basic center and a potent hydrogen bond donor/acceptor site. This functional group can significantly influence the molecule's solubility, pKa, and, most importantly, its interaction profile with biological macromolecules. The 4-amino group can form crucial hydrogen bonds with amino acid residues in a protein's active site, such as the backbone carbonyls of the hinge region in kinases, thereby anchoring the molecule in a specific orientation.
The 3-aminoindazole moiety is considered a privileged structure in many biologically active compounds, known to act as an effective hinge-binding fragment. nih.govrsc.org While the target compound features a 4-amino group, its ability to form hydrogen bonds is analogous. In related heterocyclic systems like 4-aminoquinolines, the amino group is essential for their antimalarial activity, participating in pH trapping within the parasite's food vacuole and interacting with heme. nih.govresearchgate.net The electron-donating nature of the amino group also modulates the electronic landscape of the entire indazole ring system, which can impact its binding properties.
A fundamental characteristic of the indazole ring system is its existence in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov This tautomerism arises from the migration of the proton between the two nitrogen atoms of the pyrazole (B372694) ring. The position of this equilibrium is influenced by the substitution pattern on the ring, the solvent, and the solid-state packing forces.
Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This stability difference is crucial because the two tautomers present different three-dimensional shapes and hydrogen bonding patterns to a biological target. Consequently, one tautomer may bind with significantly higher affinity than the other. The ability of the indazole to exist as a mixture of tautomers can be advantageous in drug discovery, as it allows the molecule to adapt its conformation to the binding site. However, it can also present challenges in structure-based drug design, as the bioactive conformation may not be the most stable one in solution.
The substituents on the this compound scaffold will influence the tautomeric preference, which in turn will dictate its precise interactions with its biological partners. The N-H proton of the indazole can act as a hydrogen bond donor, and the lone pair of the other nitrogen can act as a hydrogen bond acceptor, with the specific roles reversing depending on the tautomeric state.
Development of Chemical Probes and Research Tools
The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of chemical probes and research tools to investigate biological systems.
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. The indazole scaffold has been successfully incorporated into the design of fluorescent probes for various applications, including the detection of metal ions and the imaging of enzymatic activity. nih.govresearchgate.net
The inherent fluorescence of the indazole ring can be modulated by its substituents. The this compound scaffold possesses several features that could be exploited in fluorescent probe design:
The Indazole Core as a Fluorophore: The extended π-system of the indazole ring provides a basis for fluorescence.
The Amino Group as a Modulator: The electron-donating amino group at the C4 position can enhance the fluorescence quantum yield through intramolecular charge transfer (ICT). This ICT process can be sensitive to the local environment, such as polarity and pH, making it a potential sensing mechanism.
The Bromine Atom as a Quencher or Synthetic Handle: The heavy bromine atom can quench fluorescence through the heavy-atom effect. This property could be utilized in "turn-on" probes, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte that displaces the bromine atom. Alternatively, the bromine at the C3 position serves as a convenient point for synthetic elaboration, allowing for the attachment of other fluorophores, quenchers, or recognition moieties.
The following table summarizes examples of indazole-based fluorescent probes, illustrating the versatility of this scaffold.
| Probe Type | Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Indazole fused Rhodamine | Hg²⁺ | Fluorescence "off-on" signal change | researchgate.net |
| Indole/Indazole-Salicylaldehyde | Cu²⁺ | Aggregation-Induced Emission (AIE) | rsc.org |
| Coumarin-Indazole Schiff Base | Cu²⁺ | Fluorescence quenching | nih.gov |
| Indazole-based D-π-A Fluorophore | N-acetyltransferases | Fluorescence umpolung (turn-on) | researchgate.net |
While this compound has not yet been explicitly reported as a fluorescent probe, its structural motifs suggest a strong potential for its development into novel research tools for imaging and sensing in chemical biology.
Application in Affinity Labeling Studies
There is no available research on the use of this compound as a scaffold in affinity labeling studies.
Investigations into Cellular Pathway Modulation
There is no available research on the modulatory effects of this compound on cellular pathways.
Studies on Cell Cycle Progression Modulation
No studies have been published that investigate the impact of this compound on cell cycle progression.
Research into Apoptosis Induction Mechanisms
There is no published research detailing any pro-apoptotic activity or mechanisms of apoptosis induction related to this compound.
Future Perspectives in Indazole Chemistry and the Research Potential of 3 Bromo 6 Methyl 1h Indazol 4 Amine
Emerging Synthetic Methodologies for Complex Indazole Architectures
The synthesis of indazole derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient and versatile strategies. nih.gov These emerging methodologies are crucial for creating complex molecular architectures that are otherwise difficult to access, offering new possibilities for modifying scaffolds like 3-Bromo-6-methyl-1H-indazol-4-amine.
A major area of advancement is the use of transition-metal-catalyzed C-H bond activation and annulation sequences. nih.gov These atom-economical approaches allow for the direct functionalization of the indazole core or its precursors, avoiding the need for pre-functionalized starting materials. nih.gov For instance, rhodium(III) and cobalt(III) catalysts have been employed in tandem C-H alkylation/cyclization cascades and C-H activation/1,3-dipolar cycloaddition reactions to build substituted indazoles. nih.gov, nih.gov Such methods could be adapted to introduce new substituents onto the benzene (B151609) ring portion of this compound, creating derivatives with potentially new biological activities.
| Emerging Synthetic Strategy | Key Features | Catalyst/Reagents | Potential Application to this compound |
| Transition-Metal-Catalyzed C-H Activation/Annulation | High atom economy, direct functionalization, avoids pre-functionalized substrates. nih.gov | Rh(III), Co(III), Pd(OAc)₂, Ru(II) complexes. nih.gov, nih.gov | Introduction of novel aryl or alkyl groups at various positions of the indazole core. |
| [3+2] Dipolar Cycloaddition | Rapid construction of the indazole ring, mild reaction conditions, good to excellent yields. acs.org | Arynes and diazo compounds or sydnones. organic-chemistry.org, acs.org | Synthesis of structural isomers or analogues with diverse substitution patterns. |
| Metal-Free Reductive Cyclization | Environmentally friendly, avoids metal contamination, uses readily available starting materials. organic-chemistry.org | Tri-n-butylphosphine. organic-chemistry.org | Alternative synthesis routes for the core indazole scaffold. |
| Palladium-Catalyzed Double C-H Functionalization | Sequential nitration/cyclization process under mild conditions. researchgate.net | Palladium catalyst. researchgate.net | Creation of nitro-substituted indazole derivatives for further functionalization. |
Advanced Computational Approaches in Indazole Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For indazole derivatives, these approaches are pivotal in understanding structure-activity relationships (SARs), predicting biological activity, and identifying novel molecular designs.
Molecular docking and molecular dynamics (MD) simulations are widely used to predict how indazole-based ligands interact with their biological targets. researchgate.net For example, docking studies have been used to rationalize the binding modes of indazole inhibitors within the active sites of kinases like EGFR and VEGFR-2. nih.gov, researchgate.net These computational models can guide the rational design of new derivatives of this compound by predicting which modifications would enhance binding affinity and selectivity for a specific target.
Density Functional Theory (DFT) is another powerful computational method applied to indazole chemistry. nih.gov DFT calculations can elucidate electronic properties, reaction mechanisms, and the stability of different tautomeric forms of indazoles, which is crucial since the 1H- and 2H-tautomers can exhibit different biological activities. nih.gov, nih.gov In silico high-throughput screening (HTS) of virtual compound libraries is also a key strategy, allowing researchers to screen millions of virtual compounds against a biological target to identify promising hits for synthesis and biological testing. nih.gov, nih.gov This approach could be used to screen virtual libraries based on the this compound scaffold against various therapeutic targets.
| Computational Tool | Application in Indazole Research | Example |
| Molecular Docking | Predicts binding modes and affinities of indazole ligands to protein targets. researchgate.net | Identifying key interactions between indazole derivatives and the active sites of kinases like EGFR, VEGFR-2, and Pim kinases. nih.gov, nih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time in a simulated physiological environment. researchgate.net | Confirming the stability of indazole inhibitors within the binding pocket of Cyclooxygenase-2 (COX-2). researchgate.net |
| Density Functional Theory (DFT) | Calculates electronic properties, predicts reaction outcomes, and determines the relative stability of tautomers. nih.gov | Investigating the HOMO-LUMO energy gap of novel indazole derivatives to assess their electronic characteristics. nih.gov |
| In Silico High-Throughput Screening (HTS) | Virtually screens large compound libraries to identify potential hits for a specific biological target. nih.gov | Identification of an indazole-core hit as a moderately active Unc-51-Like Kinase 1 (ULK1) inhibitor from an in-house chemical library. nih.gov, nih.gov |
Novel Biological Targets and Mechanism-Based Research Opportunities
While indazole derivatives are well-established as kinase inhibitors, future research is expanding to novel biological targets, offering new therapeutic opportunities. nih.gov, researchgate.net The exploration of these targets provides a fertile ground for investigating the potential of compounds like this compound. The structural features of this compound make it a candidate for developing inhibitors against a new wave of therapeutic targets.
One such emerging target is Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. researchgate.net Several 1H-indazole derivatives have been identified as potent IDO1 inhibitors, demonstrating that the indazole scaffold is a valuable pharmacophore for this target. mdpi.com, researchgate.net The structure-activity relationships for these inhibitors suggest that substituents at the 4- and 6-positions of the indazole ring are crucial for activity, highlighting the potential of the this compound scaffold. mdpi.com
Other novel targets for indazole derivatives include protein families beyond kinases. For example, indazole-based compounds have been developed as potent activators of Sirtuin 1 (Sirt1), a protein involved in cellular metabolism and aging, and as antagonists for the Transient Receptor Potential Ankyrin-1 (TRPA1) channel, which is implicated in pain and inflammation. nih.gov The development of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and modulators of the glucocorticoid receptor also showcases the versatility of the indazole core. nih.gov These findings open up exciting avenues for screening this compound and its derivatives against a broader range of biological targets.
| Biological Target | Therapeutic Area | Example Indazole Compound | Reported Activity (IC₅₀/EC₅₀) |
| Indoleamine-2,3-dioxygenase 1 (IDO1) | Oncology | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IC₅₀ = 5.3 μM mdpi.com |
| Unc-51-Like Kinase 1 (ULK1) | Oncology (Autophagy) | Optimized indazole derivative from HTS campaign | IC₅₀ < 50 nM nih.gov |
| Sirtuin 1 (Sirt1) (Activator) | Aging, Metabolic Diseases | 3-quinolyl substituted indazole derivative | EC₅₀ = 0.40 μM nih.gov |
| Transient Receptor Potential Ankyrin-1 (TRPA1) | Pain, Inflammation | 1H-indazole derivative | IC₅₀ = 20 nM nih.gov |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Respiratory Disease | 4,6-disubstituted-1H-indazole derivative | Potent inhibition discovered via structure-based design nih.gov |
Integration of Indazole Research with High-Throughput Screening and Combinatorial Chemistry
The integration of high-throughput screening (HTS) and combinatorial chemistry is set to revolutionize the discovery of new indazole-based drug candidates. thermofisher.com These technologies enable the rapid synthesis and evaluation of large, diverse libraries of compounds, significantly increasing the probability of identifying novel hits. nih.gov
Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. Starting from a core scaffold like this compound, combinatorial approaches can be used to generate extensive libraries by varying substituents at its reactive sites (the amine group and the bromine atom via coupling reactions). This creates a focused library of indazole derivatives for biological screening. acs.org
HTS then allows for the rapid testing of these large compound libraries against specific biological targets. thermofisher.com HTS campaigns have already proven successful in identifying indazole-based hits for targets like CDK8 and ULK1. nih.gov, nih.gov The Maybridge Screening Collection, for example, contains over 50,000 diverse, synthetically derived organic compounds, including heterocyclic compounds, which are used in HTS to find new drug leads. thermofisher.com The future of indazole research will likely involve the design of specialized indazole-focused libraries for HTS, tailored to explore specific biological target families. The combination of these technologies provides a powerful engine for discovering new biological roles and therapeutic applications for indazole derivatives.
Challenges and Opportunities in the Academic Exploration of Indazole Derivatives
Despite significant progress, the academic exploration of indazole derivatives faces both challenges and exciting opportunities. rsc.org A primary challenge lies in the synthesis of these compounds, particularly in achieving regioselectivity. nih.gov The indazole ring has two nitrogen atoms, and controlling alkylation or acylation at the N1 versus the N2 position can be difficult, often resulting in mixtures of isomers that are hard to separate. organic-chemistry.org Developing more selective and efficient synthetic routes remains a key area of research. nih.gov
Another challenge is overcoming drug resistance, a common problem in cancer therapy where many indazole-based kinase inhibitors are used. researchgate.net The development of drug-resistant mutations in target kinases can render existing drugs ineffective. nih.gov A significant opportunity lies in designing next-generation indazole derivatives that can overcome these resistance mechanisms or act on entirely new targets to circumvent the issue. nih.gov
Furthermore, while many indazole compounds show potent activity in biochemical assays, they may have poor pharmacokinetic properties (e.g., low solubility, rapid metabolism), limiting their therapeutic potential. A major opportunity for academic research is to focus on optimizing these properties through structural modifications, for example, by using "soft-drug" strategies or by designing compounds with improved metabolic stability. nih.gov The vast, relatively unexplored chemical space of complex indazole architectures presents a significant opportunity for discovering compounds with novel mechanisms of action and improved therapeutic profiles. nih.gov The continued development of new synthetic methods, coupled with advanced computational tools and a deeper understanding of biology, will undoubtedly unlock the full potential of indazole derivatives in medicine. researchgate.net, researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-6-methyl-1H-indazol-4-amine, and how can purity be ensured?
- Methodology : Regioselective cyclization using hydrazine derivatives is a common approach. For example, bromination of precursor indazoles with reagents like N-bromosuccinimide (NBS) in sulfuric acid at controlled temperatures (0–25°C) ensures regioselectivity. Reaction progress is monitored via TLC, GCMS, or ¹H NMR .
- Purity Control : Post-synthesis purification involves quenching in ice water, filtration, and washing with solvents like ethyl acetate. Quantify purity using qNMR or HPLC (>95% purity) .
Q. How should this compound be stored to maintain stability?
- Storage Guidelines : Store lyophilized powder at 2–8°C, protected from light. For stock solutions, use anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. Stability in solution: ≤1 month at -20°C, ≤6 months at -80°C .
Q. What analytical techniques are critical for structural characterization?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns and bromine placement (e.g., δ 8.11 ppm for aromatic protons adjacent to bromine) .
- HRMS : Validate molecular weight (e.g., m/z 251 for brominated intermediates) .
- X-ray crystallography : Resolve ambiguous regiochemistry using SHELX programs for refinement .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
- Process Optimization :
- Reactor Design : Use inert, oven-dried glassware with evacuation/back-fill cycles to minimize moisture.
- Reagent Ratios : A 1.07:1 molar ratio of NBS to precursor minimizes dibrominated byproducts (e.g., 2% dibromobenzonitrile in optimized runs) .
- Temperature Control : Gradual warming (0°C → 25°C) reduces side reactions.
- Scale-Up Challenges : Address solubility issues with polar aprotic solvents (e.g., DMF) and optimize stirring rates for heterogeneous mixtures .
Q. What strategies resolve contradictions in biological activity data for indazole derivatives?
- Data Analysis Framework :
- Triangulation : Cross-validate results using multiple assays (e.g., cholinesterase inhibition vs. kinase profiling) .
- Longitudinal Studies : Track activity changes over time to distinguish transient effects (e.g., short-term vs. long-term cytotoxicity) .
- Statistical Robustness : Use bootstrapping or structural equation modeling to assess mediator variables (e.g., exertion in presenteeism studies) .
Q. How do structural modifications impact pharmacological activity?
- SAR Insights :
- Bromine Position : Para-substitution on the indazole ring enhances kinase inhibition (e.g., GSK3β, C-Kit) due to steric and electronic effects .
- Methyl Group : A 6-methyl group improves metabolic stability by blocking CYP450 oxidation .
- Assay Design : Use ATP-binding assays (e.g., ADP-Glo™) to quantify kinase inhibition and SPR for binding kinetics .
Q. What methodologies assess pharmacokinetic properties of this compound?
- In Vivo Formulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
